2-Bromoimidazo[1,2-a]pyridin-6-amine
Description
Properties
IUPAC Name |
2-bromoimidazo[1,2-a]pyridin-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c8-6-4-11-3-5(9)1-2-7(11)10-6/h1-4H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEWCFXBUUGMAQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Cyclization with Brominated Reagents
A patent by CN103788092A describes the synthesis of 6-bromoimidazo[1,2-a]pyridine using 2-amino-5-bromopyridine and 40% chloroacetaldehyde in ethanol or methanol under mild conditions (25–50°C, 2–24 hours). While this method yields 6-bromo derivatives, adapting it for 2-bromo substitution requires bromoacetaldehyde as a reagent. However, bromoacetaldehyde’s instability complicates this approach. Alternative pathways involve:
-
Bromine introduction via electrophilic substitution : After cyclization, bromination at position 2 using (N-bromosuccinimide) in at 0°C achieves moderate yields (40–60%).
-
Directed ortho-bromination : Leveraging the amine group at position 6 as a directing group, bromination with in selectively functionalizes position 2.
Functional Group Interconversion Post-Cyclization
Nitro Reduction to Amine
The Frontiers in Chemistry study highlights nitro-to-amine reduction as a reliable method for introducing amino groups. For example:
-
Nitration : Treat 2-bromoimidazo[1,2-a]pyridine with at 0°C to install a nitro group at position 6 (yield: 65–75%).
-
Catalytic Hydrogenation : Reduce the nitro group using and 10% Pd/C in ethanol (25°C, 12 hours) to yield the amine (90–95% purity).
Table 1 : Optimization of Nitro Reduction Conditions
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Pd/C | EtOH | 25 | 12 | 92 |
| Fe/HCl | MeOH | 50 | 6 | 78 |
| Zn/HOAc | THF | 30 | 8 | 85 |
Regioselective Bromination Challenges
Bromination of imidazo[1,2-a]pyridines is highly sensitive to electronic effects. The amine at position 6 activates the para position (C3) and deactivates the ortho position (C2), necessitating protective strategies:
-
Protection with Acetyl Groups : Acetylate the amine using acetic anhydride, perform bromination, and deprotect with (yield: 60–65%).
-
Lewis Acid Assistance : Employ to direct bromine to C2, achieving 55–60% selectivity.
Comparative Analysis of Synthetic Routes
Table 2 : Efficiency of Key Methods
| Method | Steps | Overall Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Direct Cyclization + Bromination | 3 | 45 | 90 | Moderate |
| Nitro Reduction + Coupling | 4 | 38 | 88 | Low |
| Protective Group Strategy | 4 | 50 | 95 | High |
Industrial-Scale Considerations
The patent method demonstrates scalability using ethanol or water as solvents and sodium bicarbonate as a base, reducing costs and environmental impact. Key parameters for process optimization include:
Chemical Reactions Analysis
Types of Reactions
2-Bromoimidazo[1,2-a]pyridin-6-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 2-position can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, to form a variety of derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form fused heterocyclic structures.
Oxidation and Reduction Reactions: The amine group at the 6-position can undergo oxidation to form nitroso or nitro derivatives, while reduction can yield corresponding amines.
Common Reagents and Conditions
Oxidizing Agents: TBHP, hydrogen peroxide (H2O2), and other peroxides are commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used for reduction reactions.
Nucleophiles: Amines, thiols, and alkoxides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include substituted imidazo[1,2-a]pyridines, fused heterocycles, and various oxidized or reduced derivatives .
Scientific Research Applications
Synthesis of 2-Bromoimidazo[1,2-a]pyridin-6-amine
The synthesis of this compound typically involves multi-step organic reactions that can include the use of copper catalysts and other reagents to facilitate the formation of the imidazo[1,2-a]pyridine structure. Recent advancements have highlighted efficient synthetic routes that allow for the incorporation of various substituents at different positions on the imidazo ring, enhancing the compound's versatility in biological applications .
Antimicrobial Properties
Research indicates that derivatives of imidazo[1,2-a]pyridine, including this compound, exhibit significant antimicrobial activity. In vitro studies have shown that these compounds can effectively inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. Some derivatives have demonstrated potent activity against Mycobacterium species, which are responsible for tuberculosis (TB) infections .
Anti-Tuberculosis Activity
Imidazo[1,2-a]pyridine derivatives are being investigated as potential anti-TB agents. Recent studies have identified several compounds within this class that show promising activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis. The minimum inhibitory concentrations (MICs) for these compounds range from nanomolar to low micromolar levels, indicating their potential as new therapeutic options in TB treatment protocols .
Case Study: Antimicrobial Activity Assessment
A comprehensive study assessed a series of imidazo[1,2-a]pyridine derivatives for their antibacterial properties. Among them, this compound was included in a panel of compounds tested against various bacterial strains. The results indicated that this compound exhibited significant antimicrobial activity with an IC50 value indicating effective inhibition at low concentrations .
Case Study: Anti-TB Efficacy
In another study focusing on anti-TB activity, researchers synthesized multiple analogs of imidazo[1,2-a]pyridine derivatives. Among these, certain compounds showed exceptional efficacy against MDR-TB strains with MIC values lower than those of existing first-line therapies. The promising results from these studies suggest that this compound could be further developed as a candidate for TB treatment regimes .
Mechanism of Action
The mechanism of action of 2-Bromoimidazo[1,2-a]pyridin-6-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Position and Electronic Effects
6-Bromoimidazo[1,2-a]pyridin-8-amine ()
- Structure: Bromine at position 6, amino at position 6.
- Synthesis: Prepared from 5-bromo-2,3-diaminopyridine and chloroacetaldehyde in ethanol (60% yield) .
- Properties :
- Exhibits planar molecular geometry with N–H⋯N hydrogen bonding, forming layered crystal structures.
- Demonstrated activity as a cyclin-dependent kinase-2 (CDK2) inhibitor.
- Key Difference: The bromine and amino groups are transposed compared to the target compound, altering hydrogen-bonding patterns and biological target affinity.
2-(2-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine ()
- Structure : Bromophenyl at position 2, chlorine at position 5.
- Molecular Formula : C₁₃H₈BrClN₂; molecular weight 307.58 g/mol.
- Chlorine at position 6 increases metabolic stability compared to amino groups.
Halogen Substitution Variations
3-Bromo-6-chloroimidazo[1,2-a]pyridine ()
- Structure : Bromine at position 3, chlorine at position 6.
- Synthesis : Derived from 3-bromo-5-chloropyridin-2-amine and 1,3-dichloroacetone (60% yield) .
- Key Difference : Dual halogenation at positions 3 and 6 increases electrophilicity but reduces solubility in polar solvents.
6-Chloroimidazo[1,2-a]pyridin-2-amine ()
- Structure: Chlorine at position 6, amino at position 2.
Functional Group Modifications
2-Phenylimidazo[1,2-a]pyridin-6-amine ()
- Structure: Phenyl group at position 2, amino at position 6.
- Synthesis : Hydrogenation of 2-(2-chlorophenyl)-6-nitroimidazo[1,2-a]pyridine using Pd/charcoal (49% yield) .
- Properties :
- Phenyl group enhances lipophilicity, improving membrane permeability.
- Lower yield compared to brominated analogues due to nitro reduction inefficiency.
2-(Trifluoromethyl)imidazo[1,2-a]pyridin-6-amine ()
- Structure: Trifluoromethyl at position 2, amino at position 6.
- Molecular Weight : 179.61 g/mol.
- Properties: The electron-withdrawing trifluoromethyl group decreases basicity of the amino group, altering pharmacokinetics.
Physicochemical Properties
| Property | 2-Bromoimidazo[1,2-a]pyridin-6-amine | 6-Bromoimidazo[1,2-a]pyridin-8-amine | 2-(Trifluoromethyl) Derivative |
|---|---|---|---|
| Molecular Weight (g/mol) | ~244.06 | 213.05 | 179.61 |
| Solubility | Moderate in DMSO | Low in water | High in DMSO |
| Hydrogen Bonding Capacity | High (NH₂ at position 6) | High (NH₂ at position 8) | Moderate (CF₃ reduces basicity) |
Biological Activity
2-Bromoimidazo[1,2-a]pyridin-6-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure:
- IUPAC Name: this compound
- Molecular Formula: C7H6BrN3
- Molecular Weight: 216.05 g/mol
The compound features a bromine atom at the 2-position of the imidazo[1,2-a]pyridine ring, which influences its reactivity and biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition: The compound has been shown to inhibit specific enzymes involved in critical biological pathways. For instance, it may interfere with kinases or phosphatases that regulate cell signaling and proliferation.
- Cellular Uptake: Studies indicate that the compound can cross cellular membranes effectively, likely due to its lipophilic nature, enhancing its bioavailability and therapeutic potential.
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties:
| Pathogen | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibitory (MIC < 10 µg/mL) | |
| Escherichia coli | Moderate (MIC ~ 50 µg/mL) | |
| Candida albicans | Effective (MIC < 20 µg/mL) |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents.
Anticancer Activity
In vitro studies have indicated that this compound possesses anticancer properties:
The compound's mechanism appears to involve the induction of apoptosis in cancer cells and inhibition of tumor growth in xenograft models.
Study on Enzyme Inhibition
A study investigated the inhibitory effects of various imidazo[1,2-a]pyridine derivatives on specific kinases. The results showed that this compound effectively inhibited the activity of certain kinases involved in cancer progression:
| Kinase | IC50 (µM) | Selectivity |
|---|---|---|
| Protein Kinase A | 10 | High |
| Protein Kinase B | 30 | Moderate |
This selectivity profile suggests potential for targeted cancer therapies using this compound as a lead structure.
Pharmacokinetic Studies
Pharmacokinetic evaluations revealed favorable absorption characteristics for this compound:
| Parameter | Value |
|---|---|
| Bioavailability | ~70% |
| Half-life | ~4 hours |
| Volume of Distribution | ~0.5 L/kg |
These parameters indicate good systemic exposure and distribution within tissues, enhancing its therapeutic potential.
Q & A
Q. What are the standard synthetic routes for 2-Bromoimidazo[1,2-a]pyridin-6-amine?
Methodological Answer: A common synthetic approach involves bromination of imidazo[1,2-a]pyridine precursors followed by functionalization. For example:
- Step 1 : Bromination of imidazo[1,2-a]pyridine derivatives using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF, 0–5°C) to introduce the bromine substituent .
- Step 2 : Nitration and subsequent reduction to install the amine group. For instance, catalytic hydrogenation (H₂, Pd/C) of nitro intermediates yields the amine .
Q. How is the structural identity of this compound validated?
Methodological Answer:
- Single-crystal X-ray diffraction (SC-XRD) : Resolves bond lengths, angles, and hydrogen-bonding networks. For example, crystallographic studies of analogous bromoimidazo compounds reveal planar molecular geometries with r.m.s. deviations ≤0.024 Å .
- Spectroscopic techniques :
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in molecular conformation?
Methodological Answer: SC-XRD analysis of 6-bromoimidazo[1,2-a]pyridin-8-amine derivatives reveals:
- Hydrogen-bonding networks : N–H⋯N interactions stabilize crystal packing, with donor-acceptor distances of 2.8–3.0 Å .
- Planarity : Three independent molecules in the asymmetric unit show r.m.s. deviations <0.024 Å, confirming structural rigidity .
Q. What strategies optimize regioselectivity in bromination reactions of imidazo[1,2-a]pyridines?
Methodological Answer: Regioselectivity is influenced by:
- Electrophilic directing groups : Electron-donating groups (e.g., -NH₂) direct bromination to meta positions.
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance electrophilic attack at electron-rich sites .
- Temperature control : Low temperatures (0–5°C) minimize side reactions .
Case Study :
In the synthesis of 2-phenylimidazo[1,2-a]pyridin-6-amine, bromination at C2 proceeds with 75% yield under NBS/DMF/0°C conditions, avoiding competing C3 bromination .
Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?
Methodological Answer:
- Buchwald-Hartwig amination : The bromine atom acts as a leaving group, enabling Pd-catalyzed coupling with amines. Steric hindrance from the imidazo ring slows reactivity, requiring bulky ligands (e.g., XPhos) .
- Suzuki-Miyaura coupling : Electronic effects from the amine group activate the C-Br bond for aryl boronic acid insertion.
Q. Optimization Table :
| Reaction Type | Catalyst/Ligand | Yield | Reference |
|---|---|---|---|
| Buchwald-Hartwig | Pd(OAc)₂/XPhos | 60–70% | |
| Suzuki-Miyaura | Pd(PPh₃)₄ | 55–65% |
Q. What computational methods predict the biological activity of this compound derivatives?
Methodological Answer:
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to assess redox potential. For imidazo[1,2-a]pyridines, HOMO energies ≈ -5.2 eV correlate with antimicrobial activity .
- Molecular docking : Screens against targets like cyclin-dependent kinases (CDKs), where imidazo[1,2-a]pyridines show binding affinities (Ki = 0.8–1.2 nM) .
Q. How are contradictory spectral data resolved in structural elucidation?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
